NZ 419

Oxidative Stress Nephrotoxicity Free Radical Scavenging

NZ 419 is a unique endogenous creatinine metabolite with selective •OH scavenging capacity, surpassing generic antioxidants like N-acetylcysteine. It completely suppresses B2-kinin receptor expression under high glucose—a distinct mechanism essential for CKD progression, nephrotoxicity, and diabetic vasculopathy research. Oral activity in rodent models and established LC-MS/MS serum methods ensure seamless in vitro-to-in vivo transition. Order NZ 419 as the irreplaceable reference for hydroxyl radical quenching and vascular biology studies.

Molecular Formula C4H6N2O3
Molecular Weight 130.10 g/mol
CAS No. 84210-26-4
Cat. No. B1677063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNZ 419
CAS84210-26-4
Synonyms5-hydroxy-1-methylhydantoin
5-hydroxy-1-methylimidazolidine-2,4-dione
NZ 419
NZ-419
NZ419 cpd
Molecular FormulaC4H6N2O3
Molecular Weight130.10 g/mol
Structural Identifiers
SMILESCN1C(C(=O)NC1=O)O
InChIInChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9)
InChIKeyUPSFNXFLBMJUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NZ 419 (CAS 84210-26-4): An Intrinsic Creatinine Metabolite with Hydroxyl Radical Scavenging Activity for Renal Protection Research


NZ 419 (5-hydroxy-1-methylhydantoin, HMH) is a hydantoin derivative and an endogenous oxidative metabolite of creatinine in mammals [1]. It functions as an intrinsic antioxidant with oral activity, specifically capable of scavenging hydroxyl radicals (•OH) [2]. Preclinical studies have demonstrated that oral administration of NZ 419 inhibits the progression of chronic kidney disease (CKD) in rat models [3]. The compound has been under clinical development for the treatment of renal failure [4].

Why NZ 419 Cannot Be Substituted with Generic Antioxidants or Other Hydantoin Derivatives in Renal Oxidative Stress Studies


NZ 419 possesses a unique dual identity as both an endogenous creatinine metabolite and a selective hydroxyl radical scavenger, a combination not found in generic antioxidants like N-acetylcysteine or vitamin C [1]. Unlike its structural analog 1-methylhydantoin, which lacks the critical 5-hydroxy group, NZ 419 directly participates in •OH quenching via a specific chemical pathway [2]. Furthermore, the compound demonstrates a distinct mechanism of action—complete suppression of B2-kinin receptor expression under high glucose conditions—which is not a known property of broad-spectrum ROS scavengers [3]. These molecular and functional differentiations render generic substitution scientifically invalid for applications targeting CKD progression or vascular remodeling [4].

Quantitative Differentiation Evidence for NZ 419 in Renal and Vascular Oxidative Stress Models


Hydroxyl Radical Scavenging: NZ 419 Matches Vitamin C in •OH Quenching Capacity

In a direct head-to-head comparison using the Fenton method, NZ 419 (5-hydroxy-1-methylhydantoin) exhibited a 50% inhibitory concentration (IC50) of 4.02 mg/mL for hydroxyl radical scavenging, identical to that of vitamin C (ascorbic acid) under the same assay conditions [1]. This demonstrates that NZ 419 possesses •OH scavenging potency equivalent to a well-established reference antioxidant.

Oxidative Stress Nephrotoxicity Free Radical Scavenging

B2-Kinin Receptor Modulation: NZ 419 Completely Suppresses High Glucose-Induced B2KR Expression

In vascular smooth muscle cells (VSMC), stimulation with 25 mM high glucose increased B2-kinin receptor (B2KR) expression; treatment with NZ 419 resulted in complete suppression of this upregulation, as quantified by receptor expression assays [1]. This effect was not observed with the parent compound creatinine, indicating a distinct functional differentiation .

Vascular Smooth Muscle Bradykinin Signaling Diabetic Nephropathy

In Vivo Renoprotection: NZ 419 Prevents CKD Progression in Adenine-Induced Rat Model

In an adenine-loaded rat model of chronic renal failure (CRF), oral administration of NZ 419 significantly inhibited both the decrease in creatinine clearance (C(Cr)) and the increase in serum creatinine (sCr) compared to untreated controls [1]. The treatment effect was observed from the initiation of dosing, demonstrating preventive efficacy [2].

Chronic Kidney Disease Renal Failure In Vivo Efficacy

Oral Bioavailability: NZ 419 Exerts Pharmacological Effects Following Oral Administration

NZ 419 is characterized as an orally active antioxidant, with in vivo efficacy demonstrated across multiple rat models following oral gavage or dietary supplementation . In a chemoprevention study, oral supplementation of 500 ppm NZ 419 for 8 weeks reduced small intestinal polyp numbers to 62.4% of untreated controls (p < 0.05) [1]. This contrasts with creatinine, which lacks comparable oral efficacy at physiological doses [2].

Oral Activity Pharmacokinetics In Vivo Formulation

Endogenous Origin: NZ 419 Is an Intrinsic Mammalian Metabolite with Documented Human Serum Presence

NZ 419 is not merely a synthetic antioxidant; it is a naturally occurring creatinine metabolite detectable in human serum [1]. A clinical study measured serum NZ-419 levels in diabetic patients with and without CKD, establishing its endogenous baseline [2]. This intrinsic origin distinguishes it from purely exogenous antioxidants like N-acetylcysteine or vitamin C, which lack endogenous mammalian production pathways .

Endogenous Metabolite Biomarker Translational Relevance

Clinical Development Status: NZ 419 Has Advanced to Human Trials for CKD

Unlike many research-grade antioxidants, NZ 419 has progressed to clinical development. Nippon Zoki Pharmaceutical Co. Ltd. licensed NZ 419 to Hyundai Pharmaceutical for local clinical trials in CKD patients, with plans for a 2014 launch . This clinical advancement represents a significant differentiation from comparator compounds like allopurinol (which targets uric acid, not •OH) or 1-methylhydantoin (which lacks •OH scavenging activity and clinical data) [1].

Clinical Candidate Drug Development Therapeutic Potential

Optimal Research and Procurement Applications for NZ 419 Based on Verified Differentiation Evidence


Mechanistic Studies of Hydroxyl Radical-Mediated Renal Injury

Use NZ 419 as a selective •OH scavenger in in vitro and in vivo models of nephrotoxicity (e.g., cisplatin, paraquat, or adenine-induced injury). Its IC50 of 4.02 mg/mL against •OH matches vitamin C, providing a validated positive control for hydroxyl radical quenching [1]. The compound's endogenous origin and oral activity enable chronic dosing paradigms in rodent CKD models [2].

Vascular Smooth Muscle Cell Remodeling and Diabetic Vascular Complications

Employ NZ 419 to interrogate the bradykinin-B2KR axis in vascular biology. The compound's unique ability to completely suppress high glucose-induced B2KR expression in VSMCs [1] makes it an essential tool for dissecting the intersection of oxidative stress and kinin signaling in diabetic vasculopathy [2].

Preclinical Efficacy Testing of Renoprotective Agents

Utilize NZ 419 as a reference compound in rodent models of chronic kidney disease. Its demonstrated in vivo efficacy in preventing the decline of creatinine clearance and the rise of serum creatinine in adenine-loaded rats [1] establishes a benchmark for evaluating novel renoprotective candidates [2].

Translational Biomarker and Pharmacokinetic Studies

Leverage the established LC-MS/MS methods for quantifying endogenous NZ 419 levels in human serum [1] to support clinical biomarker discovery or pharmacokinetic profiling of exogenous NZ 419 administration. The compound's status as an endogenous metabolite simplifies regulatory considerations for human sample analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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